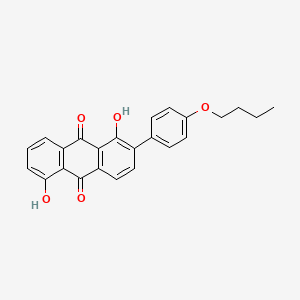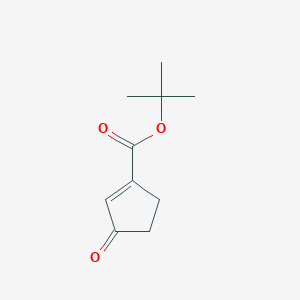
tert-Butyl3-oxocyclopent-1-enecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl3-oxocyclopent-1-enecarboxylate is an organic compound that features a tert-butyl group attached to a cyclopentene ring with a ketone and carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl3-oxocyclopent-1-enecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with tert-butyl acetoacetate in the presence of a strong base such as sodium hydride. The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl3-oxocyclopent-1-enecarboxylate undergoes various chemical reactions, including:
Reduction: Reduction of the ketone group can be achieved using sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic anhydride.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Amines or alcohols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
tert-Butyl3-oxocyclopent-1-enecarboxylate has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl3-oxocyclopent-1-enecarboxylate exerts its effects involves interactions with various molecular targets. The compound’s reactivity is largely influenced by the presence of the tert-butyl group, which can stabilize transition states and intermediates in chemical reactions. The pathways involved include nucleophilic attack at the carbonyl carbon and electrophilic addition to the double bond .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-oxopiperidine-1-carboxylate: Similar in structure but with a piperidine ring instead of a cyclopentene ring.
tert-Butyl 3-oxocyclohexane-1-carboxylate: Similar but with a cyclohexane ring.
Uniqueness
tert-Butyl3-oxocyclopent-1-enecarboxylate is unique due to its combination of a cyclopentene ring with a ketone and carboxylate functional group, which imparts distinct reactivity and stability compared to its analogs. The presence of the tert-butyl group further enhances its stability and reactivity in various chemical transformations .
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
tert-butyl 3-oxocyclopentene-1-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-10(2,3)13-9(12)7-4-5-8(11)6-7/h6H,4-5H2,1-3H3 |
InChI Key |
WPTWNQYOVOCNIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


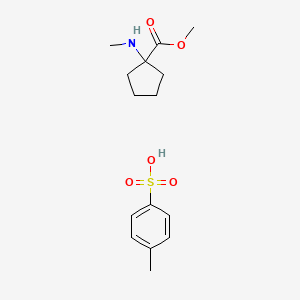
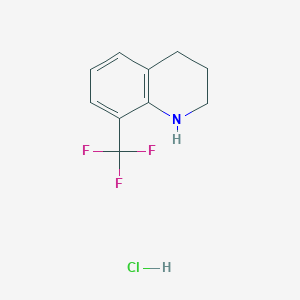
![sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13139666.png)

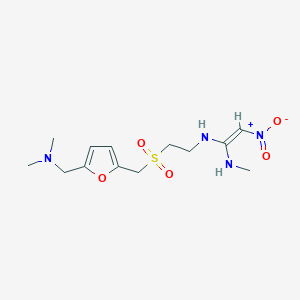
![sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B13139689.png)
![2,4-Dibromooxazolo[4,5-c]pyridine](/img/structure/B13139701.png)
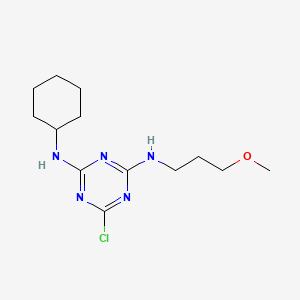
![6-Amino-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13139715.png)
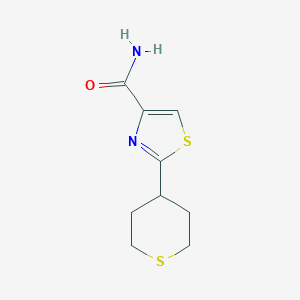
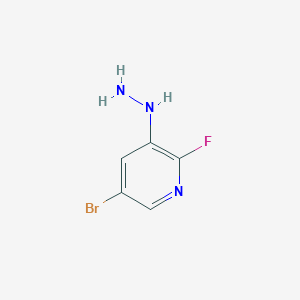

![2,6-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13139731.png)
